molecular formula C9H12N2O2 B1395877 Methyl 6-(2-aminoethyl)pyridine-2-carboxylate CAS No. 910405-69-5

Methyl 6-(2-aminoethyl)pyridine-2-carboxylate

Cat. No. B1395877
CAS RN: 910405-69-5
M. Wt: 180.2 g/mol
InChI Key: VXXVZYZARARNQQ-UHFFFAOYSA-N
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Description

“Methyl 6-(2-aminoethyl)pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H12N2O2 . It is also known as MAPC. It has received considerable attention in the scientific community due to its potential application in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “Methyl 6-(2-aminoethyl)pyridine-2-carboxylate” is represented by the formula C9H12N2O2 . This indicates that it contains 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Chemical Synthesis and Ligand Development

Methyl 6-(2-aminoethyl)pyridine-2-carboxylate and its derivatives have shown versatility in chemical synthesis and ligand development. For instance, Methyl 2-[N-(2′-Pyridylmethyl)carbamyl]pyridine-6-carboxylate, a related compound, has been utilized to form complexes by acting as a tridentate ligand, showcasing the compound's ability to bind in a multi-dentate manner. This compound also serves as a precursor for unsymmetrical diamide ligands, offering a pathway to synthesize ligands with asymmetrical arms, which can be significant in the development of chiral catalysts or selective binding agents (Napitupulu et al., 2006).

Photophysical Properties and Drug Delivery

In terms of photophysical properties, certain derivatives of Methyl 6-(2-aminoethyl)pyridine-2-carboxylate have been evaluated for their potential as antitumor compounds. The compounds’ photophysical properties (absorption and fluorescence) were studied in different solvents, and the derivatives were incorporated into lipid membranes and nanoliposomes. This research is pivotal for future drug delivery applications, particularly in cancer therapy, where the compound's incorporation into liposomes could enhance the delivery of antitumor agents (Carvalho et al., 2013).

Catalysis and Selective Arylation

The compound has also been instrumental in catalysis, particularly in selective arylation processes. A study introduced a new bidentate directing group, 3-amino-1-methyl-1 H-pyridin-2-one, to facilitate selective γ-C(sp3)-H activation and arylation of aromatic and aliphatic carboxylic acid derivatives. This advancement in the field of catalysis can lead to the synthesis of therapeutically important compounds and provide versatile arylation methodologies (Pati et al., 2018).

properties

IUPAC Name

methyl 6-(2-aminoethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-4-2-3-7(11-8)5-6-10/h2-4H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXVZYZARARNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(2-aminoethyl)pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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